![molecular formula C10H12ClN3OS B6628439 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol is a compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the inhibition of JAK2 and SYK enzymes. These enzymes are involved in the activation of various signaling pathways that regulate cellular processes such as cell growth, differentiation, and immune response. Inhibition of these enzymes can lead to the suppression of these pathways, which can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol have been studied in vitro and in vivo. It has been shown to exhibit inhibitory activity against JAK2 and SYK enzymes, which can lead to the suppression of various cellular processes such as cell growth, differentiation, and immune response. In addition, it has been shown to exhibit anti-inflammatory and immunomodulatory effects, which can potentially lead to the development of new therapies for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol in lab experiments is its potential to inhibit JAK2 and SYK enzymes, which can lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the study of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol. One direction is the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases based on its inhibitory activity against JAK2 and SYK enzymes. Another direction is the evaluation of its potential toxicity and side effects in preclinical and clinical trials. Additionally, future studies can focus on the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol involves the reaction of 2-aminothiophene-3-carboxamide with 2-chloro-4-ethylamino-5-methylpyrimidine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes such as Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and immune response. Inhibition of these enzymes can potentially lead to the development of new therapies for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-14(4-5-15)8-7-3-6-16-9(7)13-10(11)12-8/h3,6,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFBNWYXRFYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C2C=CSC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
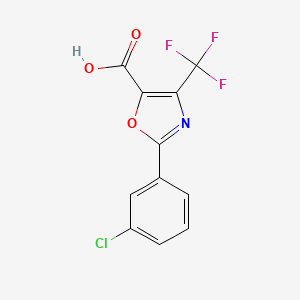
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
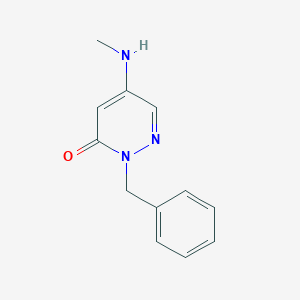
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
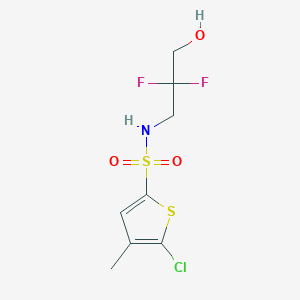
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
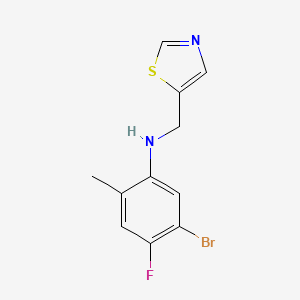
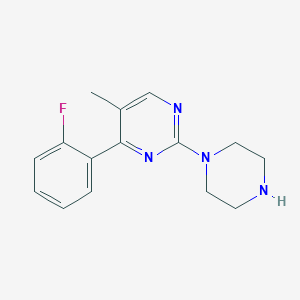
![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)